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Compound of Interest

Compound Name: Antibacterial agent 228

Cat. No.: B15567854 Get Quote

An In-depth Technical Guide to the Chemical Structure and Synthesis of LYS228

Introduction
LYS228, also known as ancremonam, is a novel monobactam antibiotic currently under

development for the treatment of infections caused by multidrug-resistant Gram-negative

bacteria.[1][2] As a member of the monobactam class, it possesses a monocyclic β-lactam

nucleus, which confers stability against metallo-β-lactamases (MBLs).[3][4][5][6] LYS228 was

specifically designed to also be stable against most serine-β-lactamases (SBLs), including

extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases

(KPCs), which are capable of inactivating the clinically used monobactam, aztreonam.[1][3][5]

This guide provides a comprehensive overview of the chemical structure, synthesis, and key

experimental data related to LYS228 for researchers, scientists, and drug development

professionals.

Chemical Structure and Properties
LYS228 is characterized by a complex chemical structure featuring a β-lactam core, a thiazole-

oxime side chain, and a sulfo group, which is characteristic of monobactams.

IUPAC Name: 1-((((Z)-1-(2-aminothiazol-4-yl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxooxazolidin-3-

yl)methyl)-1-sulfoazetidin-3-yl)amino)ethylidene)amino)oxy)cyclopropane-1-carboxylic acid.[7]

Table 1: Physicochemical Properties of LYS228
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Property Value Reference(s)

CAS Number 1810051-96-7 (free acid) [7][8]

Molecular Formula C₁₆H₁₈N₆O₁₀S₂ [7][8][9]

Molecular Weight 518.47 g/mol [7][8]

Synonyms LYS-228, Ancremonam [7]

Mechanism of Action
LYS228 exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[1] The primary

molecular target of LYS228 is Penicillin-Binding Protein 3 (PBP3), an essential enzyme

involved in the final stages of peptidoglycan synthesis and cell division (septation).[1][3][6] By

covalently acylating the active-site serine of PBP3, LYS228 blocks its transpeptidase activity.[1]

This inhibition disrupts the formation of the peptidoglycan layer, leading to the formation of

elongated, filamentous cells and eventual cell lysis.[3][5][6][10]
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Caption: Mechanism of action for LYS228.

Chemical Synthesis
A scalable, multi-kilogram manufacturing process for LYS228 has been developed.[11][12][13]

A new synthesis features key steps such as the development of novel acylation protocols, an

asymmetric hydrogenation via dynamic kinetic resolution, and a late-stage ring closure to form

the critical β-lactam structure.[11][14][15] The workflow below outlines a key synthetic route.
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Caption: High-level workflow for the synthesis of LYS228.

Quantitative Data
In Vitro Antibacterial Activity
LYS228 demonstrates potent activity against a wide range of Enterobacteriaceae, including

strains resistant to other β-lactams.

Table 2: In Vitro Activity (MIC) of LYS228 Against Enterobacteriaceae

Organism/Enz
yme Profile

No. of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)

All

Enterobacteriace

ae

271 0.25 1 [16]

ESBL-producing 37 - 1 [1][16]

KPC-producing 46 - 2 [1]

MBL-producing 33 - 4 [1][16]

Carbapenem-

Resistant
77 - 4 [16]

PBP3 Binding Kinetics
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The binding affinity of LYS228 to its primary target, E. coli PBP3, is comparable to that of

aztreonam.

Table 3: Kinetic Parameters for PBP3 Binding

Compound k₂/Kₑ (s⁻¹ M⁻¹) Reference(s)

LYS228 367,504 [3][4][5][10]

Aztreonam 409,229 [3][4][5][10]

Pharmacokinetic Properties (First-in-Human Study)
A study in healthy volunteers established the initial safety and pharmacokinetic profile of

LYS228.[1][2]

Table 4: Summary of LYS228 Pharmacokinetics in Healthy Volunteers

Parameter Observation Reference(s)

Terminal Half-Life (t₁/₂) 1.0 - 1.6 hours [1][2]

Plasma Protein Binding 8.3% - 17.5% (low) [1]

Clearance
Rapid, predominantly via

urinary excretion
[1][2]

Accumulation
No significant accumulation

observed with multiple doses
[1]

Experimental Protocols
Synthesis of LYS228 via Intermediate 16 (Route 1)
This protocol outlines a key deprotection and precipitation step in one of the documented

synthetic routes.[17]

Cool a solution of intermediate 16 (20.0 g, 29.2 mmol) in dichloromethane (DCM, 200.0 mL)

to 0 °C.
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Add anisole (6.4 mL, 58.4 mmol) and trifluoroacetic acid (TFA, 11.3 mL, 146.0 mmol),

followed by water (20.0 mL).

Warm the reaction mixture to 20 °C and stir for 5 hours.

Add a second portion of TFA (11.3 mL, 146.0 mmol) and continue stirring for an additional 15

hours.

Separate the aqueous phase.

Add the aqueous phase to acetone (600.0 mL) to induce precipitation of the product.

Isolate the resulting solid to yield LYS228.

Gel-Based Penicillin-Binding Protein (PBP) Assay
This method qualitatively assesses the binding of LYS228 to various PBPs.[3]

Membrane Preparation: Prepare a crude bacterial membrane fraction from a mid-log phase

culture of E. coli (e.g., strain NB27001).

Binding Reaction: Incubate the prepared membrane fraction with varying concentrations of

LYS228 or a comparator antibiotic. A fluorescently labeled penicillin (e.g., Bocillin FL) is used

as a reporter ligand.

Competition: The unlabeled antibiotic (LYS228) competes with the fluorescent penicillin for

binding to the PBPs.

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Visualization: Visualize the fluorescently labeled PBPs using a fluorescence scanner. A

reduction in the fluorescent signal for a specific PBP band in the presence of LYS228

indicates binding.

Densitometry Analysis: Quantify the binding by measuring the intensity of the PBP bands.

Stopped-Flow Fluorimetry for PBP3 Binding Kinetics
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This technique provides quantitative kinetic data on the interaction between LYS228 and

purified PBP3.[3][6]

Protein Purification: Use purified E. coli PBP3 for the assay.

Tryptophan Quenching: The binding of a β-lactam antibiotic to the PBP3 active site causes a

change in the local environment of tryptophan residues, leading to a measurable quenching

of their intrinsic fluorescence.

Rapid Mixing: Use a stopped-flow instrument to rapidly mix the purified PBP3 solution with

the LYS228 solution.

Fluorescence Measurement: Monitor the decrease in tryptophan fluorescence over time

immediately after mixing.

Data Analysis: Fit the resulting kinetic traces to appropriate binding models to determine the

initial noncovalent interaction (Kₑ) and the acylation rate (k₂).

Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to Clinical and

Laboratory Standards Institute (CLSI) guidelines.[18]

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in

cation-adjusted Mueller-Hinton broth (CAMHB).

Serial Dilutions: Prepare two-fold serial dilutions of LYS228 in a 96-well microtiter plate.

Inoculation: Inoculate each well with the bacterial suspension. Include positive (no antibiotic)

and negative (no bacteria) growth controls.

Incubation: Incubate the plates at 35-37 °C for 18-24 hours.

Reading: The MIC is defined as the lowest concentration of LYS228 that completely inhibits

visible bacterial growth.

Conclusion
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LYS228 is a promising novel monobactam antibiotic with a chemical structure optimized for

stability against a broad spectrum of β-lactamases. Its potent in vitro activity against multidrug-

resistant Enterobacteriaceae is driven by the efficient inhibition of PBP3. The development of a

scalable synthetic process and favorable pharmacokinetic data from early clinical studies

support its continued investigation as a potential new therapeutic option for serious Gram-

negative infections.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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